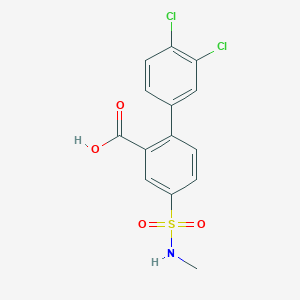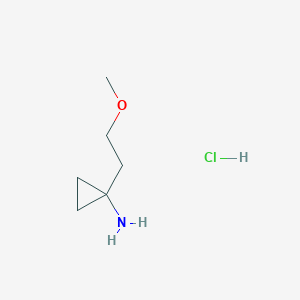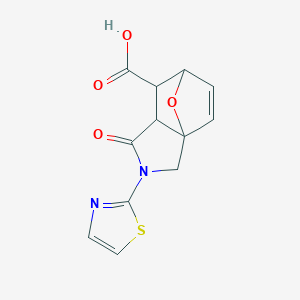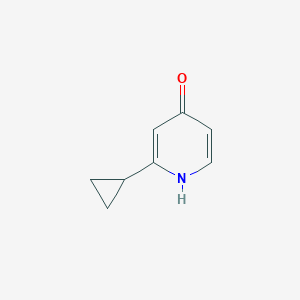
2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly used drugs in the world.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
- The compound is involved in the synthesis of biologically active molecules. For instance, it can be part of a reaction chain leading to the formation of 4-substituted aminomethyl-2-(4'diethylsulfonamide phenyl)-l,3,4-oxadiazolin-5-thiones, substances screened for biological activity (Havaldar & Khatri, 2006).
Polymorphism and Co-crystal Formation
- 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid can exhibit polymorphism and engage in co-crystal formation with other molecules, potentially leading to diverse structural and functional properties. This can be seen in studies of similar compounds, where polymorphism and co-crystal formation were explored to understand their effects on the physical properties of the substance (Zhoujin et al., 2022).
Pharmacokinetics and Drug Development
- Although the request specified excluding information related to drug use and dosage, it's worth noting that related compounds have been used in pharmacokinetics and drug development studies. For example, a study explored the pharmacokinetics, disposition, and lipid-modulating activity of a similar compound, which is a potent and subtype-selective peroxisome proliferator-activated receptor α agonist (Frederick et al., 2009).
Plant Stress Tolerance Induction
- Benzoic acid derivatives, including this compound, might play a role in inducing multiple stress tolerance in plants. A study showed that benzoic acid and its derivatives could effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants, highlighting the potential agricultural applications of these compounds (Senaratna et al., 2004).
Zukünftige Richtungen
The future directions for the study of “2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid” could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further studies could also explore its potential applications in medicine, given the anti-inflammatory properties of related compounds .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(methylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-17-22(20,21)9-3-4-10(11(7-9)14(18)19)8-2-5-12(15)13(16)6-8/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQAWFSSKIGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)
![3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2485895.png)
![Methyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B2485896.png)

![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)


![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)

![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

